![molecular formula C19H19BrN2O3S B2787114 (Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865161-80-4](/img/structure/B2787114.png)
(Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-tubercular, anti-inflammatory, and anti-Parkinsonian properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives often involve the coupling of substituted 2-amino benzothiazoles with other compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques, and these properties can influence their biological activity .Scientific Research Applications
- Thiazole derivatives, including compounds like our target molecule, have demonstrated antimicrobial properties . Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. Investigating the specific antimicrobial spectrum and mechanisms of action for this compound could be valuable.
Antimicrobial Activity
Mechanism of Action
Target of Action
Similar benzothiazole derivatives have been reported to exhibit anti-inflammatory properties . These compounds often target enzymes like cyclooxygenase (COX), which play a crucial role in the inflammatory response .
Mode of Action
Benzothiazole derivatives have been shown to inhibit cox enzymes, thereby reducing the production of pro-inflammatory mediators . This suggests that the compound may interact with its targets by binding to the active site of the enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins, a key step in the inflammatory response .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, given its potential anti-inflammatory activity . By inhibiting COX enzymes, it could prevent the conversion of arachidonic acid to prostaglandins, leukotrienes, and other pro-inflammatory mediators. This would disrupt the signaling cascade that leads to inflammation, thereby alleviating symptoms.
Result of Action
If the compound does inhibit cox enzymes as suggested, it would likely reduce inflammation at the molecular and cellular level by decreasing the production of pro-inflammatory mediators .
Future Directions
properties
IUPAC Name |
2-bromo-N-[6-ethoxy-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O3S/c1-3-25-13-8-9-16-17(12-13)26-19(22(16)10-11-24-2)21-18(23)14-6-4-5-7-15(14)20/h4-9,12H,3,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHJHRCNQNOJOID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CC=C3Br)S2)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-bromo-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide |
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